molecular formula C22H27NO4S B4080950 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B4080950
M. Wt: 401.5 g/mol
InChI Key: HXXJZEOPKOOIFU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl core and dual N-substituents: a tetrahydrothiophene-1,1-dioxide (sulfone) group and a 4-isopropylbenzyl moiety. The 2-methoxy group on the benzamide ring may modulate lipophilicity and steric effects, while the isopropylbenzyl substituent contributes to hydrophobic interactions.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-16(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)15-19)22(24)20-6-4-5-7-21(20)27-3/h4-11,16,19H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJZEOPKOOIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by the introduction of the sulfone group. The methoxy and benzyl groups are then added through a series of substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group is believed to play a crucial role in its activity, potentially by forming strong interactions with target proteins. The methoxy and benzyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzamide Substituents

Compound A : N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide ()

  • Key Differences : The benzamide ring has a 4-hexyloxy group instead of 2-methoxy.
  • The 4-substitution vs. 2-methoxy alters steric interactions, possibly affecting binding to planar active sites (e.g., kinases or GPCRs) .

Compound B : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Key Differences : Features a 3-methylbenzamide core and a polar N-(2-hydroxy-1,1-dimethylethyl) group.
  • The absence of a sulfone reduces electron-withdrawing effects, which may decrease stability in oxidative environments .

Heterocyclic and Functional Group Variations

Compound C : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

  • Key Differences : Incorporates a dihydrothiazol-2-ylidene ring instead of tetrahydrothiophene dioxide.
  • Implications :
    • The thiazole system introduces aromaticity and planar geometry, favoring π-π stacking with aromatic residues in target proteins.
    • The absence of a sulfone reduces hydrogen-bond acceptor capacity compared to the target compound .

Compound D : N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide ()

  • Key Differences : Contains a benzisothiazolone sulfone and dimethoxyphenyl group.
  • Implications :
    • The fused benzisothiazolone sulfone enhances rigidity and may improve binding selectivity for enzymes like HDACs.
    • The dimethoxyphenyl group increases electron-donating effects, contrasting with the target’s methoxy-isopropylbenzyl motif .

Radiolabeled and Pharmacokinetic Analogues

Compound E : [18F]NT376 ()

  • Key Differences : A radiolabeled benzamide with a trifluoromethyl-oxadiazole substituent and fluorine-18 isotope.
  • Implications :
    • The trifluoromethyl group enhances metabolic stability and bioavailability.
    • Radiolabeling enables in vivo imaging applications (e.g., PET scans), though the target compound’s lack of a radioisotope limits such utility .

Compound F : N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide ()

  • Key Differences : Includes a triazole linker and dual benzothiazole groups.
  • Implications :
    • The triazole moiety improves synthetic modularity via click chemistry.
    • Dual benzothiazoles may confer multitarget activity (e.g., kinase and amyloid inhibition), unlike the target’s single sulfone group .

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Key Functional Groups Potential Applications Reference
Target Compound 2-Methoxybenzamide Tetrahydrothiophene dioxide, 4-isopropylbenzyl Sulfone, Methoxy Enzyme inhibition, CNS targets
Compound A () 4-Hexyloxybenzamide Tetrahydrothiophene dioxide, 4-isopropylbenzyl Sulfone, Hexyloxy Lipid membrane interactions
Compound B () 3-Methylbenzamide N-(2-hydroxy-1,1-dimethylethyl) Hydroxyl, Methyl Metal-catalyzed reactions
Compound C () 4-Methylbenzamide Dihydrothiazol-2-ylidene Thiazole, Methoxy Antimicrobial agents
Compound D () Propanamide Benzisothiazolone sulfone, Dimethoxy Sulfone, Dimethoxy HDAC inhibition
Compound E () Benzamide Trifluoromethyl-oxadiazole, [18F] Radioisotope, CF3 PET imaging

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a sulfone group and a methoxy group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
  • Molecular Formula : C22H27NO4S
  • Molar Mass : 401.52 g/mol
PropertyValue
Molecular FormulaC22H27NO4S
Molar Mass401.52 g/mol
CAS Number573941-31-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfone moiety is believed to enhance binding affinity to target proteins, potentially leading to inhibition or modulation of their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may alter receptor signaling pathways, influencing cellular responses.
  • Protein Interactions : Disruption of protein-protein interactions can lead to altered cellular functions.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of related compounds in the benzamide class. For instance, derivatives have shown significant activity against various cancer cell lines, with IC50 values ranging from 12 to 27 nM. These compounds are believed to bind to the colchicine site on tubulin, inhibiting polymerization and disrupting mitotic processes .

Anti-inflammatory Properties

Compounds structurally similar to this compound have been evaluated for their anti-inflammatory properties. Some derivatives demonstrated the ability to reduce IL-1β production in activated macrophages, indicating potential applications in treating inflammatory diseases .

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated a series of N-benzylbenzamide derivatives for antiproliferative activity against cancer cell lines. The findings indicated that modifications in the benzamide structure could enhance activity and selectivity against cancer cells .
  • Inflammation Models :
    • Research on anti-inflammatory agents revealed that certain analogs effectively inhibited IL-1β release from THP-1 cells activated by lipopolysaccharide (LPS). This suggests that similar mechanisms might be applicable to this compound .

Q & A

Q. What synthetic strategies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide?

A multi-step approach is typically employed:

  • Step 1 : Coupling of 2-methoxybenzoic acid derivatives with appropriate amines (e.g., tetrahydrothiophene sulfone derivatives) using activating agents like POCl₃ or trichloroisocyanuric acid (TCICA) under reflux in acetonitrile .
  • Step 2 : Alkylation of the secondary amine using 4-(propan-2-yl)benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from DMSO/water mixtures ensures high purity .

Q. How can the crystal structure of this compound be resolved?

Single-crystal X-ray diffraction (SCXRD) with the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Use of Olex2 or CrysAlisPro for data integration and absorption correction.
  • Refinement with SHELXL, incorporating hydrogen atom positions via riding models or DFT-calculated coordinates .

Q. What preliminary assays are used to evaluate biological activity?

  • Neuroleptic activity : Apomorphine-induced stereotypy tests in rats (e.g., inhibition of grooming or sniffing behaviors) .
  • Antioxidant activity : DPPH radical scavenging assays or ferric reducing antioxidant power (FRAP) tests, comparing IC₅₀ values against standards like ascorbic acid .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

  • Structural modifications : Introduce substituents (e.g., halogens, hydroxyl groups) on the benzamide or benzyl moieties to assess steric/electronic effects.
  • Activity correlation : Compare inhibition constants (e.g., IC₅₀) in neuroleptic assays. For example, para-substituted benzyl groups enhance activity by 15-fold in dopamine receptor binding .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., D₂ dopamine receptor) to predict binding affinities .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?

  • Dynamic NMR : Variable-temperature ¹H/¹³C NMR (e.g., 298–400 K in DMSO-d₆) identifies slow-exchange tautomers.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies electronic environments of nitrogen/sulfur atoms in the tetrahydrothiophene sulfone moiety .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O contacts) to explain packing motifs .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Control standardization : Ensure consistent animal models (e.g., Sprague-Dawley rats) and dosing protocols (e.g., intraperitoneal vs. oral administration) .
  • Data normalization : Express activity relative to internal controls (e.g., haloperidol for neuroleptic assays) to account for inter-lab variability.
  • Meta-analysis : Use statistical tools (e.g., ANOVA with Tukey post-hoc tests) to reconcile conflicting results from high-throughput screens .

Methodological Notes

  • Synthetic hazards : Conduct hazard analyses for reagents like TCICA (toxic gas risk) and POCl₃ (corrosive) under fume hoods .
  • Crystallization tips : Slow cooling (0.5°C/min) from DMSO/water mixtures yields diffraction-quality crystals .
  • Computational validation : Cross-validate DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with SCXRD data to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide

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